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molecular formula C9H10BrN3O2S B8768327 Ethyl[(5-bromopyridin-2-yl)carbamothioyl]carbamate

Ethyl[(5-bromopyridin-2-yl)carbamothioyl]carbamate

Cat. No. B8768327
M. Wt: 304.17 g/mol
InChI Key: CWUSWANRIVVXCI-UHFFFAOYSA-N
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Patent
US09227970B2

Procedure details

A mixture of hydroxylamine hydrochloride (40.0 g, 575 mmol) and N-ethyldiisopropylamine (44.6 g, 60.3 ml, 345 mmol) in ethanol (734 ml) was stirred for a few minutes at 25° C., then the mixture was added to 1-ethoxycarbonyl-3-(5-bromo-pyridin-2-yl)-thiourea (35 g, 115 mmol) and the resulting mixture was refluxed for 1 day. The solvent was evaporated under reduced pressure and the white solid was treated with 400 ml water. The suspension was stirred for 1 hour, the solid was filtered off, washed with water 3 times and dried under reduced pressure, affording 6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (21 g, 85%) as white solid. Mp.: 185° C. MS: m/z=213.0/215.1 (M+H+).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
60.3 mL
Type
reactant
Reaction Step One
Quantity
734 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.NO.C([N:6](C(C)C)C(C)C)C.C(OC([NH:18][C:19]([NH:21][C:22]1[CH:27]=[CH:26][C:25]([Br:28])=[CH:24][N:23]=1)=S)=O)C>C(O)C>[Br:28][C:25]1[CH:26]=[CH:27][C:22]2[N:23]([N:6]=[C:19]([NH2:18])[N:21]=2)[CH:24]=1 |f:0.1|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
60.3 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
734 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
C(C)OC(=O)NC(=S)NC1=NC=C(C=C1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred for a few minutes at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 1 day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the white solid was treated with 400 ml water
STIRRING
Type
STIRRING
Details
The suspension was stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with water 3 times
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)N=C(N2)N
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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